molecular formula C15H14Br2N2 B4953297 2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide

2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide

Cat. No.: B4953297
M. Wt: 382.09 g/mol
InChI Key: FQDNXIIEIGKRBI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the isoquinoline core, which is further modified by the addition of an imine group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then subjected to a series of reactions, including condensation with isoquinoline derivatives and subsequent imine formation. The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2.BrH/c16-13-5-7-14(8-6-13)18-10-12-4-2-1-3-11(12)9-15(18)17;/h1-8,17H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNXIIEIGKRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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